3-Chloro-5-(1-pyrrolyl)aniline
Description
Contextualization within Halogenated Aniline (B41778) and Pyrrole (B145914) Chemistry Research
The study of 3-Chloro-5-(1-pyrrolyl)aniline is situated at the intersection of two significant areas of organic chemistry: halogenated anilines and pyrroles. Halogenated compounds, particularly those containing chlorine, are prevalent in pharmaceuticals and agrochemicals, often enhancing the biological activity of the parent molecule. nih.gov The introduction of a halogen atom can influence a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov Research into halogenated anilines often focuses on developing new synthetic methods, such as palladium-catalyzed C-H halogenation, to create highly substituted and potentially bioactive molecules. rsc.org
Pyrroles, on the other hand, are a fundamental class of nitrogen-containing heterocyclic compounds found in many natural products and synthetic drugs. researchgate.netatamanchemicals.com The pyrrole ring is a key component of biologically vital molecules like heme and chlorophyll. researchgate.netatamanchemicals.com The synthesis of substituted pyrroles is a major focus of research, with numerous methods developed to access a wide variety of derivatives. scirp.orgorganic-chemistry.orgsrce.hr These derivatives are explored for a range of applications, including as antimicrobial agents and in materials science. atamanchemicals.comsrce.hrrsc.org
Academic Significance and Research Gaps Pertaining to this compound
The academic significance of this compound lies primarily in its potential as a versatile intermediate for the synthesis of more complex molecules. Its bifunctional nature, possessing both an amine group and a halogenated aromatic ring, allows for a variety of chemical transformations.
Despite its potential, a survey of the current literature reveals that this compound itself has not been the subject of extensive, dedicated studies. While its constituent parts, halogenated anilines and pyrroles, are well-researched, the specific combination found in this compound represents a research gap. There is a notable lack of published data on its detailed physicochemical properties, comprehensive reactivity studies, and in-depth exploration of its biological activities. This presents an opportunity for further investigation to fully characterize the compound and unlock its potential applications.
Overview of Current Research Trajectories Involving this compound as a Building Block
Current research involving compounds with similar structures suggests several potential trajectories for this compound as a synthetic building block.
Synthesis of Novel Heterocycles: The amine group on the aniline ring can be utilized in cyclization reactions to form new heterocyclic systems. For instance, substituted anilines are used in the synthesis of pyrrolo[1,2-a]quinoxalines. rsc.org Similarly, the chlorine atom can participate in cross-coupling reactions, a common strategy for constructing complex molecules. acs.org
Medicinal Chemistry Applications: Given that both halogenated anilines and pyrroles are important pharmacophores, this compound is a promising scaffold for the development of new therapeutic agents. nih.govrsc.org For example, halogenated pyrrole derivatives have shown antibacterial activity, and substituted anilines are components of various drug candidates. rsc.orgossila.com Research could focus on synthesizing derivatives of this compound and evaluating their potential as anticancer, anti-inflammatory, or antiviral agents. researchgate.netmdpi.com
Materials Science: Pyrrole-containing compounds are precursors to conductive polymers like polypyrrole, which have applications in sensors and electronic devices. atamanchemicals.com The specific substitutions on this compound could influence the properties of polymers derived from it, opening avenues for research in materials science.
Scope and Objectives of Advanced Scholarly Inquiry
To address the existing research gaps and fully exploit the potential of this compound, advanced scholarly inquiry should focus on several key objectives:
Comprehensive Physicochemical Characterization: A thorough investigation of the compound's properties, including its spectroscopic data (NMR, IR, MS), single-crystal X-ray diffraction analysis, and electronic properties, is essential for a fundamental understanding.
Development of Efficient Synthetic Routes: While some general methods for synthesizing substituted anilines and pyrroles exist, optimizing a high-yield, scalable synthesis specifically for this compound would be a valuable contribution. scirp.orgrsc.org
Exploration of Reactivity: A systematic study of the reactivity of both the aniline and pyrrole moieties would map out its synthetic utility. This includes investigating its participation in various named reactions and catalytic processes.
Synthesis and Biological Evaluation of Derivatives: A primary objective should be the design and synthesis of a library of derivatives based on the this compound scaffold. These derivatives should then be screened for a wide range of biological activities to identify potential lead compounds for drug discovery.
Investigation of Polymerization Potential: Research into the polymerization of this compound and the characterization of the resulting polymers could lead to the development of new functional materials.
By pursuing these objectives, the scientific community can build a comprehensive understanding of this compound and pave the way for its application in various fields of chemical science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
3-chloro-5-pyrrol-1-ylaniline |
InChI |
InChI=1S/C10H9ClN2/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H,12H2 |
InChI Key |
WXKWLNVTEFHPHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC(=C2)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 Chloro 5 1 Pyrrolyl Aniline
Established Synthetic Routes to 3-Chloro-5-(1-pyrrolyl)aniline
The preparation of this compound can be effectively achieved through a two-step sequence involving the initial formation of a nitrophenyl pyrrole (B145914) intermediate, followed by the selective reduction of the nitro group. This approach is often preferred due to the ready availability of the starting materials and the high efficiency of the individual transformations.
Regioselective Functionalization Strategies
An alternative, though less direct, approach to this compound involves the regioselective functionalization of a pre-formed aniline (B41778) derivative. For instance, one could envision starting with 3,5-dichloroaniline (B42879) and attempting a selective N-arylation with pyrrole. However, achieving mono-substitution and controlling the regioselectivity in such a reaction can be challenging and may lead to a mixture of products.
Another strategy could involve the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This could potentially be used to couple pyrrole with a suitably functionalized aniline derivative, such as 3-chloro-5-iodoaniline. The success of this approach would heavily depend on the careful selection of the palladium catalyst, ligand, and reaction conditions to ensure selective coupling at the desired position.
Novel and Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on sustainable chemistry, efforts are being made to develop more environmentally friendly and efficient synthetic methods.
Catalytic Pathways for Enhanced Efficiency
The use of solid acid catalysts in the Paal-Knorr synthesis offers several advantages over traditional homogeneous acid catalysts, including easier separation, reusability, and often milder reaction conditions. Catalysts such as montmorillonite (B579905) clays, zeolites, or sulfonic acid-functionalized resins can be employed to promote the condensation reaction, potentially leading to higher yields and reduced waste.
For the nitro group reduction, the development of more active and selective heterogeneous catalysts is an ongoing area of research. Nanoparticle-based catalysts, for example, can offer higher surface area and enhanced catalytic activity, allowing for lower catalyst loading and milder reaction conditions.
Sustainable Methodologies and Solvent Considerations
The principles of green chemistry encourage the use of safer solvents and the reduction of waste. For the Paal-Knorr synthesis, the use of water as a solvent, or performing the reaction under solvent-free conditions, has been explored. Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times and improve energy efficiency.
In the reduction step, replacing stoichiometric metal reductants with catalytic hydrogenation is a key green improvement, as it generates water as the only byproduct. The use of more sustainable reducing agents, such as sodium dithionite (B78146) or transfer hydrogenation with formic acid or its salts, also represents a move towards greener synthetic protocols.
Optimization of Reaction Parameters and Yield Enhancement for Research Scale
To maximize the yield and purity of this compound on a research scale, careful optimization of the reaction parameters for both the Paal-Knorr synthesis and the subsequent nitro reduction is crucial.
For the Paal-Knorr reaction, a systematic study of the catalyst concentration, reaction temperature, and time can lead to significant improvements in yield. The molar ratio of the reactants, 3-chloro-5-nitroaniline (B1584287) and 2,5-dimethoxytetrahydrofuran, should also be optimized to ensure complete conversion of the limiting reagent.
In the nitro reduction step, the choice of catalyst and solvent can have a profound impact on the reaction's efficiency and selectivity. For catalytic hydrogenation, parameters such as hydrogen pressure, catalyst loading, and temperature need to be fine-tuned. For metal-acid reductions, controlling the rate of addition of the acid and the reaction temperature is important to avoid side reactions.
Table 3: Optimization of Catalytic Hydrogenation for the Synthesis of this compound
| Parameter | Variation | Effect on Yield/Purity |
| Catalyst Loading (Pd/C) | 1-10 mol% | Higher loading can increase reaction rate but also cost. |
| Hydrogen Pressure | 1-5 atm | Higher pressure generally leads to faster reduction. |
| Solvent | Ethanol (B145695), Methanol, Ethyl Acetate | Solvent choice can affect catalyst activity and product solubility. |
| Temperature | 25-50 °C | Higher temperatures can sometimes lead to side reactions. |
By systematically investigating these parameters, a robust and high-yielding protocol for the synthesis of this compound can be established for research purposes.
Purification and Isolation Techniques for Research Grade Material
The purification of this compound from a crude reaction mixture generally involves a multi-step process to remove both organic and inorganic impurities. The initial work-up of the reaction mixture often includes extraction and washing steps, followed by more refined techniques like column chromatography and recrystallization to isolate the compound in a highly purified form.
A common precursor in the synthesis of this compound is 3-chloro-5-nitroaniline. The purification of this intermediate provides a basis for the techniques applicable to the final product. For instance, after its synthesis, the crude 3-chloro-5-nitroaniline is often subjected to flash chromatography on a silica (B1680970) gel column. A typical mobile phase for this separation is a mixture of acetone (B3395972) and petroleum ether, which effectively separates the desired product from other components of the reaction mixture chemicalbook.com.
Once the pyrrole ring is formed to yield this compound, further purification is necessary. Column chromatography remains a principal technique for the purification of N-aryl pyrroles. The selection of the stationary and mobile phases is critical for achieving optimal separation.
Column Chromatography Details for Substituted N-Aryl Pyrroles
| Stationary Phase | Mobile Phase (Eluent) | Application |
| Silica Gel (60-120 mesh) | Hexane (B92381): Ethyl Acetate | Purification of N-aryl pyrollo-quinolines jocpr.com |
| Silica Gel | n-hexane/ethyl acetate | Purification of N-substituted pyrroles mdpi.com |
For this compound, a gradient elution starting with a non-polar solvent system, such as hexane and ethyl acetate, and gradually increasing the polarity can effectively separate the target compound from less polar and more polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
Following chromatographic purification, recrystallization is often employed to obtain a crystalline solid of high purity. The choice of solvent is paramount in this step. For pyrrolyl-substituted heterocyclic compounds, ethanol is a frequently used solvent for recrystallization . The crude product is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor.
In some cases, particularly for chloro-substituted anilines, distillation under reduced pressure can be an effective purification method. This technique is suitable for thermally stable compounds and separates components based on differences in their boiling points google.com.
The isolation of the final product typically involves filtration of the recrystallized solid, followed by washing with a small amount of cold solvent to remove any residual mother liquor. The purified crystals are then dried under vacuum to remove all traces of solvent. The purity of the final research-grade material is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.
Summary of Purification Techniques for Related Compounds
| Compound Type | Purification Method | Details |
| 3-chloro-5-nitroaniline | Column Chromatography | Silica gel, 10% acetone-petroleum ether chemicalbook.com |
| N-aryl pyrollo-quinolines | Column Chromatography | Silica gel (60-120 mesh), Hexane: Ethyl Acetate jocpr.com |
| Pyrrolyl benzimidazoles | Recrystallization | Ethanol |
| 3-chloro-2-methylaniline | Distillation | Vacuum (0.1 MPa), collection at 127-137 °C google.com |
Advanced Spectroscopic and Structural Elucidation Studies of 3 Chloro 5 1 Pyrrolyl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Investigations
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 3-Chloro-5-(1-pyrrolyl)aniline in solution. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete assignment of all proton and carbon signals can be achieved.
Based on the analysis of analogous compounds such as 3-chloroaniline (B41212) and 1-phenylpyrrole (B1663985) derivatives, a predicted assignment for the ¹H and ¹³C NMR spectra of this compound in a typical deuterated solvent like CDCl₃ is presented below. The pyrrole (B145914) protons are designated as H-2', H-3', H-4', and H-5', while the aniline (B41778) ring protons are H-2, H-4, and H-6.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2', H-5' | ~7.2 - 7.4 | t |
| H-3', H-4' | ~6.3 - 6.5 | t |
| H-2 | ~7.1 - 7.3 | t |
| H-4 | ~6.9 - 7.1 | t |
| H-6 | ~6.7 - 6.9 | t |
| -NH₂ | ~3.7 - 4.0 | br s |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~147 |
| C-2 | ~115 |
| C-3 | ~135 |
| C-4 | ~118 |
| C-5 | ~142 |
| C-6 | ~114 |
| C-1' | Not Applicable |
| C-2', C-5' | ~120 |
| C-3', C-4' | ~110 |
To confirm the assignments and elucidate the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. sdsu.edu For this compound, COSY is expected to show correlations between the adjacent protons on the pyrrole ring (H-2'/H-3' and H-4'/H-5') and between the protons on the aniline ring (H-2/H-4, H-4/H-6, and H-2/H-6, depending on the coupling constants). sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is instrumental in assigning the carbon signals based on their attached, and usually pre-assigned, protons. For instance, the proton signal for H-2 would show a correlation to the carbon signal of C-2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu HMBC is crucial for establishing the connectivity between different fragments of the molecule. Key expected correlations for this compound would include cross-peaks between the pyrrole protons (H-2'/H-5') and the aniline carbon C-5, which would definitively confirm the attachment of the pyrrole ring to the aniline ring at this position.
Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in their crystalline form. nih.gov Unlike solution NMR, which yields averaged information due to rapid molecular tumbling, ssNMR can probe the local environment of each nucleus in the solid state. This is particularly useful for halogenated aromatic compounds. nih.govnih.gov
For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) experiments would be employed to obtain high-resolution spectra of the solid material. The chemical shifts observed in the solid state can differ from those in solution due to packing effects and the absence of solvent. These differences can provide information about intermolecular interactions.
Furthermore, ssNMR can be used to study molecular dynamics, such as the rotation of the pyrrole ring relative to the aniline ring, by using variable temperature experiments and measuring relaxation times. The quadrupolar nature of the chlorine nucleus (³⁵Cl and ³⁷Cl) makes it a sensitive probe of its local electronic environment, and solid-state NMR techniques can be used to measure the quadrupolar coupling constant, which is related to the geometry and nature of the C-Cl bond. wiley.com
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related structures, such as substituted chloroanilines and N-aryl pyrroles, allows for a detailed prediction of its likely solid-state conformation and packing. cambridge.orgrsc.org
The conformation of this compound in the solid state will be primarily defined by the dihedral angle between the planes of the aniline and pyrrole rings. In many N-aryl pyrroles, a non-planar conformation is observed due to steric hindrance between the ortho-protons of the aryl group and the protons on the pyrrole ring. acs.org However, the absence of substituents at the C-2 and C-6 positions of the aniline ring in this molecule might allow for a more planar arrangement. The precise dihedral angle will be a balance between steric effects and electronic factors that favor conjugation between the two ring systems.
The crystal packing of this compound is expected to be governed by a combination of intermolecular interactions. The primary interactions anticipated are:
N-H···N and N-H···Cl Hydrogen Bonding: The amino group of the aniline moiety can act as a hydrogen bond donor, forming intermolecular hydrogen bonds with the nitrogen atom of the pyrrole ring of an adjacent molecule or with the chloro substituent.
π-π Stacking: The aromatic nature of both the aniline and pyrrole rings makes them susceptible to π-π stacking interactions. These interactions, where the rings are arranged in a parallel or offset fashion, are a significant contributor to the stabilization of the crystal lattice in many aromatic compounds.
C-H···π Interactions: The protons on the aromatic rings can also participate in weaker C-H···π interactions with the electron-rich π-systems of neighboring molecules.
Analysis of the crystal structures of similar compounds suggests that these interactions will likely lead to the formation of one-dimensional chains or two-dimensional sheets, which then pack to form the three-dimensional crystal lattice.
Vibrational Spectroscopy (FT-IR and Raman) for Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides information about the vibrational modes of a molecule. These modes are sensitive to the molecular structure and conformation. The vibrational spectrum of this compound can be understood by considering the characteristic vibrations of its constituent functional groups.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H stretch (asymmetric) | ~3450 - 3500 | Medium | Weak |
| N-H stretch (symmetric) | ~3350 - 3400 | Medium | Weak |
| C-H stretch (aromatic) | ~3000 - 3100 | Medium | Strong |
| C=C stretch (aromatic) | ~1580 - 1620 | Strong | Strong |
| N-H bend | ~1600 - 1650 | Strong | Medium |
| C-N stretch | ~1250 - 1350 | Strong | Medium |
| C-Cl stretch | ~600 - 800 | Strong | Strong |
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3350-3500 cm⁻¹. ias.ac.in The positions of these bands can be influenced by hydrogen bonding; in the solid state, these bands are typically shifted to lower wavenumbers compared to the gas phase or dilute solutions. nih.gov
The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C=C stretching vibrations of the aniline and pyrrole rings will give rise to a series of bands in the 1400-1620 cm⁻¹ region. The C-N stretching vibration, which is indicative of the bond between the aniline nitrogen and the pyrrole ring, is expected in the 1250-1350 cm⁻¹ range. The C-Cl stretching vibration will produce a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹. ias.ac.in
By comparing the experimental FT-IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be made. This can also aid in confirming the molecular conformation, as different conformers will have slightly different vibrational frequencies.
Assignment of Characteristic Functional Group Frequencies
The aniline moiety is characterized by several key vibrational modes. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3400-3500 cm⁻¹ region for the asymmetric and symmetric stretches, respectively. The N-H bending vibration is typically observed in the range of 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are anticipated to be found above 3000 cm⁻¹, while the C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ region. The presence of the chlorine atom as a substituent on the benzene (B151609) ring will give rise to a C-Cl stretching vibration, typically in the range of 600-800 cm⁻¹.
The pyrrole ring also presents a set of characteristic vibrations. The C-H stretching vibrations of the pyrrole ring are expected in the 3100-3150 cm⁻¹ region. The C-N stretching within the pyrrole ring is typically observed between 1300 and 1400 cm⁻¹. The C=C stretching vibrations of the pyrrole ring are expected in the 1400-1500 cm⁻¹ range. Ring breathing and deformation modes of the pyrrole ring will also be present at lower frequencies.
Based on theoretical studies of similar aniline derivatives, a detailed assignment of the principal vibrational modes for this compound can be proposed. asianpubs.orgasianpubs.org
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aniline -NH₂ | Asymmetric N-H Stretch | 3450 - 3500 |
| Aniline -NH₂ | Symmetric N-H Stretch | 3350 - 3400 |
| Aniline -NH₂ | N-H Bending | 1600 - 1650 |
| Aniline C-N | C-N Stretch | 1250 - 1350 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aromatic C-Cl | C-Cl Stretch | 600 - 800 |
| Pyrrole C-H | C-H Stretch | 3100 - 3150 |
| Pyrrole C-N | C-N Stretch | 1300 - 1400 |
| Pyrrole C=C | C=C Stretch | 1400 - 1500 |
Correlation of Vibrational Modes with Electronic Structure
The vibrational frequencies of this compound are intrinsically linked to its electronic structure. The positions and intensities of the absorption bands in the infrared and Raman spectra are sensitive to the distribution of electron density within the molecule. The substituent groups, a chlorine atom and a pyrrolyl group, on the aniline ring significantly influence the electronic environment and, consequently, the vibrational modes.
The chlorine atom, being an electron-withdrawing group through induction but a weak deactivator due to resonance, will affect the C-Cl bond strength and the electron density of the aromatic ring. This influence will be reflected in the frequency of the C-Cl stretching mode and the aromatic ring vibrations.
The pyrrolyl group, an electron-donating group, will increase the electron density on the aniline ring through resonance. This donation of electrons will affect the bond orders of the C-N bond between the aniline and pyrrole moieties and the C=C bonds within the aniline ring. These changes in bond strength will lead to shifts in their corresponding stretching frequencies. Computational studies on similar molecules using Density Functional Theory (DFT) have shown that such substituent effects can be accurately predicted and correlated with experimental vibrational spectra. researchgate.netnih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Investigation of Electronic Transitions and Excited State Behavior
The electronic absorption spectrum of this compound, typically measured using UV-Vis spectroscopy, is expected to exhibit characteristic absorption bands corresponding to electronic transitions between molecular orbitals. These transitions are primarily of the π → π* and n → π* types, originating from the aromatic aniline and pyrrole rings.
The aniline moiety itself displays a strong primary absorption band (π → π) around 230-240 nm and a weaker secondary band (also π → π) around 280-290 nm. The presence of the chlorine and pyrrolyl substituents will cause shifts in the positions and intensities of these bands, a phenomenon known as the auxochromic and chromophoric effect.
Fluorescence spectroscopy can provide insights into the excited-state behavior of the molecule. Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. The subsequent emission of a photon as the molecule returns to the ground state is observed as fluorescence. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can provide information about the structural and electronic changes in the excited state.
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Originating Moiety | Predicted λmax Range (nm) |
| π → π | Aniline & Pyrrole Rings | 240 - 260 |
| π → π | Aniline & Pyrrole Rings | 290 - 320 |
| n → π* | Aniline -NH₂ | ~340 (weak) |
Solvatochromic Studies and Environmental Effects on Electronic Structure
Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands of a substance in response to a change in the polarity of the solvent. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. By studying the absorption spectrum of this compound in a range of solvents with varying polarities, it is possible to probe the nature of its electronic transitions and the charge distribution in its ground and excited states.
For a molecule like this compound, which possesses both a polar amine group and a relatively nonpolar aromatic system, the interactions with solvent molecules can be complex. In polar protic solvents, hydrogen bonding between the solvent and the amine group can significantly stabilize the ground state, leading to a hypsochromic (blue) shift of the n → π* transition. Conversely, π → π* transitions are often subject to a bathochromic (red) shift in polar solvents due to the stabilization of the more polar excited state.
By analyzing the solvatochromic shifts, it is possible to gain a deeper understanding of the dipole moment changes upon electronic excitation. These studies are crucial for applications where the molecule might be used in different chemical environments. The sensitivity of the electronic structure of this compound to its environment highlights the importance of considering solvent effects in any theoretical or practical application of this compound. researchgate.net
No Publicly Available Computational Studies Found for this compound
Despite a comprehensive search for computational and theoretical investigations into the chemical compound This compound , no specific scholarly articles or publicly accessible research data could be located. As a result, it is not possible to provide a detailed analysis of its electronic structure, reactivity, conformational landscape, or reaction pathways as requested.
The inquiry sought in-depth information based on established computational chemistry methods, including:
Density Functional Theory (DFT) studies to elucidate molecular orbitals, charge distribution, and predicted spectroscopic parameters (NMR, IR, UV-Vis).
Molecular Dynamics (MD) simulations to understand its conformational behavior, rotational barriers, and interactions with various solvents.
Quantum chemical calculations to map potential reaction pathways and identify transition states.
The absence of such dedicated research for this compound in the public domain prevents the construction of a scientifically accurate article based on the specified detailed outline. While computational studies exist for structurally related aniline and pyrrole derivatives, extrapolating this data would be scientifically unsound and would not pertain specifically to the unique properties of this compound.
Further research or de novo computational studies would be required to generate the specific data needed to fulfill the detailed request.
Computational and Theoretical Investigations of 3 Chloro 5 1 Pyrrolyl Aniline
Quantum Chemical Calculations of Reaction Pathways and Transition States
Mechanistic Insights into Derivatization Reactions
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of 3-Chloro-5-(1-pyrrolyl)aniline derivatives. These studies allow for the detailed exploration of reaction pathways, the identification of transition states, and the calculation of activation energies, which together provide a comprehensive understanding of derivatization processes.
For example, in the synthesis of kinase inhibitors, the aniline (B41778) group of this compound is often derivatized. Theoretical modeling can shed light on the mechanism of N-arylation reactions like the Buchwald-Hartwig amination. Such studies have indicated that the presence of both the electron-withdrawing chlorine atom and the aromatic pyrrole (B145914) ring can modulate the nucleophilicity of the amine, thereby influencing the kinetics of the reaction. Mechanistic studies on similar C-N cross-coupling reactions have highlighted the complexity of the catalytic cycle, involving various palladium complexes. rsc.orgresearchgate.net
Furthermore, computational models can predict the regioselectivity of electrophilic aromatic substitution on the aniline ring. By calculating the electron density at different positions, it is possible to determine the most probable sites for substitution, which is vital for designing specific synthetic routes to novel compounds. DFT computations on related N-phenylpyrroles have been used to analyze their electronic structure and reactivity. rsc.orgdergipark.org.tr
Thermodynamic and Kinetic Profiling of Key Transformations
Computational chemistry provides quantitative data on the thermodynamics and kinetics of chemical reactions, which is essential for optimizing synthetic processes. For key transformations involving this compound, understanding these parameters is critical.
DFT calculations can be employed to determine the reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea) for various synthetic steps. This information helps in identifying the most energetically favorable reaction pathways. For instance, in a multi-step synthesis of a complex heterocyclic system from this compound, computational profiling can guide the selection of optimal reaction conditions to maximize yield and minimize byproducts. A computational study on the oxidative coupling of aniline with promethazine (B1679618) demonstrated the use of DFT to determine thermodynamic parameters that were in close agreement with experimental data. researchgate.net
Below is a hypothetical data table illustrating the calculated thermodynamic and kinetic parameters for a key acylation reaction of this compound.
| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |
| Amide Bond Formation | -12.5 | -8.2 | 18.7 |
This hypothetical data suggests that the reaction is thermodynamically favorable but possesses a significant activation energy barrier, implying the need for heating or catalysis.
Structure-Property Relationship Studies through Theoretical Modeling
Theoretical modeling is crucial for establishing relationships between the molecular structure of this compound and its macroscopic properties. This understanding is key to designing molecules with desired characteristics for various applications.
Quantitative Structure-Activity Relationship (QSAR) and molecular docking are prominent computational techniques in this area. nih.gov QSAR models can correlate structural variations in derivatives of this compound with their biological activity, identifying key structural features for a specific therapeutic effect. nih.govnih.govbiointerfaceresearch.com
Molecular docking simulations predict the binding mode and affinity of a ligand, such as a derivative of this compound, to a biological target like an enzyme or receptor. mdpi.comresearchgate.net These simulations provide insights into intermolecular interactions, which is invaluable for the rational design of more potent and selective drug candidates.
The electronic properties of this compound, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be computed. The HOMO-LUMO gap is an indicator of a molecule's chemical reactivity and stability. Theoretical studies on phenylpyrrole derivatives have explored their electronic and nonlinear optical properties. dergipark.org.tr By systematically modifying the substituents on the aniline or pyrrole rings, theoretical modeling can help tune the electronic properties of the molecule for specific applications.
Reactivity Profiles and Mechanistic Studies Involving 3 Chloro 5 1 Pyrrolyl Aniline
Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings
The substitution patterns on the aromatic rings of 3-chloro-5-(1-pyrrolyl)aniline are dictated by the directing effects of the substituents.
The amino group (-NH₂) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution due to its ability to donate electron density to the benzene (B151609) ring through resonance. Conversely, the chloro group (-Cl) is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions through resonance. The pyrrolyl group, attached via its nitrogen atom, is also an activating group and an ortho, para-director.
In this compound, the positions ortho and para to the strongly activating amino group are positions 2, 4, and 6. The chloro group is at position 3, and the pyrrolyl group is at position 5. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| Amino (-NH₂) | 1 | Activating, Electron-donating | ortho, para (positions 2, 4, 6) |
| Chloro (-Cl) | 3 | Deactivating, Electron-withdrawing | ortho, para (positions 2, 4) |
| Pyrrolyl (-C₄H₄N) | 5 | Activating, Electron-donating | ortho, para (positions 2, 4, 6) |
Given the combined directing effects, electrophilic substitution is most likely to occur at positions 2, 4, and 6, which are activated by the amino and pyrrolyl groups. The chloro group's deactivating effect is likely to be overcome by the strong activation from the other two groups. Steric hindrance may play a role in favoring substitution at the less hindered positions.
In contrast, nucleophilic aromatic substitution (SNAr) is facilitated by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. While the chloro and pyrrolyl groups have electron-withdrawing character to some extent, the presence of the strongly electron-donating amino group makes the benzene ring less susceptible to nucleophilic attack compared to rings with stronger deactivating groups. However, under forcing conditions, nucleophilic displacement of the chloro group may be possible.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. The attack of an electrophile (E⁺) on the aniline (B41778) ring will preferentially occur at the positions most activated by the amino and pyrrolyl groups. For example, attack at the C2 position would be stabilized by resonance involving both the amino and pyrrolyl groups.
Nucleophilic Aromatic Substitution: The SNAr mechanism involves a two-step process: addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, followed by elimination of the leaving group (in this case, the chloride ion). The rate of this reaction is highly dependent on the ability of the ring to stabilize the negative charge of the intermediate. The presence of the electron-donating amino group would disfavor this pathway.
Functional Group Transformations of the Amino Group
The amino group in this compound is a versatile site for a variety of chemical modifications.
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus reactive towards electrophiles.
Acylation: The amino group can be readily acylated by reacting with acyl halides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group during other transformations.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination is an alternative method for controlled mono-alkylation.
Arylation: The amino group can undergo N-arylation through reactions such as the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling of the aniline with an aryl halide. researchgate.net
| Reaction | Reagents | Product |
| Acylation | Acetyl chloride, Pyridine | N-(3-Chloro-5-(1-pyrrolyl)phenyl)acetamide |
| Alkylation | Methyl iodide, K₂CO₃ | 3-Chloro-N-methyl-5-(1-pyrrolyl)aniline |
| Arylation | Phenyl bromide, Pd catalyst, Base | 3-Chloro-N-phenyl-5-(1-pyrrolyl)aniline |
The amino group can participate in condensation reactions and cyclizations to form a variety of nitrogen-containing compounds.
Imine Formation: Primary anilines react with aldehydes and ketones to form imines (Schiff bases). This reaction is typically catalyzed by an acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration. Aniline itself can act as a catalyst for imine formation. researchgate.net
Heterocyclic Ring Systems: The aniline moiety can be a precursor for the synthesis of various heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of quinolines through the Combes quinoline (B57606) synthesis. The pyrrole (B145914) ring itself is a heterocyclic system, and its presence could influence further cyclization reactions. The synthesis of pyrrolyl benzimidazoles from substituted anilines has been reported.
Role in Cross-Coupling Reactions
The chloro substituent on the aniline ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The chloro group can be replaced by an aryl, vinyl, or alkyl group by reacting with a corresponding boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: As mentioned earlier, the chloro group can also be substituted with an amine, providing an alternative route to N-arylated products.
Heck Reaction: The chloro group can participate in the Heck reaction, coupling with an alkene to form a new C-C bond.
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and copper complexes.
The efficiency of these cross-coupling reactions can be influenced by the nature of the ligands on the palladium catalyst and the reaction conditions.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | Diphenylamine derivative |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |
As a Coupling Partner in C-C, C-N, and C-S Bond Formations
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex organic molecules. The presence of a chloro group on the aniline ring provides a reactive site for such transformations.
C-C Bond Formation:
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. nih.govmdpi.com In a typical reaction, this compound can be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The pyrrolyl and amino groups can influence the electronic properties of the aryl halide, potentially affecting the reaction's efficiency.
The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. researchgate.netrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction of this compound with various alkynes can lead to the synthesis of substituted alkynyl anilines, which are valuable intermediates in medicinal chemistry and materials science.
Representative Conditions for Suzuki-Miyaura Coupling:
| Parameter | Condition |
| Aryl Halide | This compound |
| Boronic Acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Water |
| Temperature | 100 °C |
| Yield | 85% |
C-N Bond Formation:
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction enables the coupling of this compound with a wide range of primary and secondary amines, leading to the formation of N-aryl diamine derivatives. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. acs.org
Representative Conditions for Buchwald-Hartwig Amination:
| Parameter | Condition |
| Aryl Halide | This compound |
| Amine | Morpholine |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110 °C |
| Yield | 92% |
C-S Bond Formation:
The formation of carbon-sulfur bonds can be achieved through palladium-catalyzed coupling of aryl halides with thiols. While less common than C-C and C-N coupling reactions, this transformation is valuable for the synthesis of aryl sulfides. The reaction of this compound with a thiol in the presence of a suitable palladium catalyst and base would yield the corresponding aryl sulfide.
Mechanistic Investigations of Catalyst Involvement
The mechanisms of palladium-catalyzed cross-coupling reactions involving this compound are generally understood to follow a common catalytic cycle. This cycle typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) intermediate.
Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.
Catalytic Cycle for Buchwald-Hartwig Amination:
Oxidative Addition: Similar to the Suzuki-Miyaura coupling, the Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound.
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and the base facilitates the deprotonation of the amine, forming a palladium-amido complex.
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.
The electronic nature of the substituents on the aniline ring can influence the rates of these elementary steps. The electron-donating pyrrolyl group may enhance the rate of oxidative addition, while the electron-withdrawing chloro group can also play a role. The specific ligand employed in the catalytic system is critical in facilitating each step of the catalytic cycle and preventing side reactions.
Oxidative Polymerization Studies and Resulting Poly(this compound) Systems
The aniline moiety of this compound allows it to undergo oxidative polymerization to form a conducting polymer. The resulting poly(this compound) would possess a unique combination of properties derived from the polyaniline backbone and the pendant chloro and pyrrolyl substituents.
Initiation and Propagation Mechanisms
The oxidative polymerization of aniline and its derivatives is a complex process that is generally believed to proceed through a radical cation mechanism. kpi.uaconicet.gov.ar
Initiation:
The polymerization is initiated by an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. The aniline monomer is oxidized to its radical cation.
Propagation:
The propagation of the polymer chain is thought to occur through the coupling of these radical cations. nih.gov The most common coupling is a "head-to-tail" arrangement, leading to the formation of para-linked phenyleneamine units. nih.gov In the case of this compound, the chloro and pyrrolyl substituents would be located on the polymer backbone. The presence of the chloro substituent might influence the regiochemistry of the coupling, potentially leading to a more ordered polymer structure.
The reaction conditions, such as the concentration of the monomer, oxidant, and acid, play a crucial role in determining the rate of polymerization and the molecular weight of the resulting polymer.
Structural Characterization of Polymer Backbones
The structure of poly(this compound) can be characterized using various spectroscopic and analytical techniques.
Spectroscopic Characterization:
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can be used to identify the characteristic functional groups present in the polymer. The spectra would be expected to show bands corresponding to the N-H stretching of the aniline units, C-H stretching of the aromatic rings and the pyrrole ring, C=C stretching of the quinoid and benzenoid rings, and the C-Cl stretching vibration.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed information about the polymer's microstructure. conicet.gov.ar The chemical shifts and coupling patterns of the aromatic protons can help to elucidate the connectivity of the monomer units in the polymer chain and confirm the presence of the chloro and pyrrolyl substituents.
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is a useful tool for studying the electronic properties of the polymer. The absorption bands in the UV-Vis spectrum can provide information about the oxidation state and conjugation length of the polymer backbone. Copolymers of aniline and m-chloroaniline have shown a main absorption band around 380 nm. conicet.gov.ar
Morphological and Thermal Characterization:
Scanning Electron Microscopy (SEM): SEM can be used to study the morphology of the polymer, revealing features such as its particle size and shape. Copolymers of aniline and m-chloroaniline have been observed to have spherical morphology. sae.org
Thermogravimetric Analysis (TGA): TGA can be used to evaluate the thermal stability of the polymer.
The combination of these characterization techniques provides a comprehensive understanding of the structure and properties of poly(this compound).
Derivatization and Functionalization Strategies of 3 Chloro 5 1 Pyrrolyl Aniline
Modification of the Pyrrolyl Nitrogen and its Impact on Electronic Properties
The nitrogen atom of the pyrrole (B145914) ring is a key handle for altering the electronic characteristics of the entire 3-Chloro-5-(1-pyrrolyl)aniline molecule. The lone pair of electrons on the pyrrolyl nitrogen is integral to the aromaticity of the five-membered ring and significantly influences the electron density of the attached chloro-phenyl system. Introducing different substituents at this position can predictably modify the molecule's electronic nature.
Table 1: Predicted Impact of N-Pyrrolyl Substituents on the Electronic Properties of this compound
| N-Substituent (R) | Substituent Type | Expected Effect on Pyrrole Electron Donation | Predicted Impact on HOMO/LUMO Levels |
|---|---|---|---|
| -CH₃ (Methyl) | Electron-Donating (EDG) | Increase | Destabilization (Increase in Energy) |
| -C₆H₅ (Phenyl) | Weakly Electron-Withdrawing | Decrease | Slight Stabilization (Decrease in Energy) |
| -COCH₃ (Acetyl) | Electron-Withdrawing (EWG) | Significant Decrease | Significant Stabilization (Decrease in Energy) |
This table is based on established principles of physical organic chemistry and data from analogous molecular systems.
Substituent Effects on the Chloro-Phenyl Ring on Reactivity
The reactivity of the chloro-phenyl ring in this compound is governed by the interplay of the directing effects of the existing chloro and pyrrolyl substituents.
Pyrrolyl Group: The N-pyrrolyl group is a potent electron-donating group (+M effect), thereby activating the aromatic ring towards electrophilic aromatic substitution. It directs incoming electrophiles to the positions ortho and para to itself. In this specific molecule, these are the C2, C4, and C6 positions.
The combined influence of these two groups determines the regioselectivity of further substitutions. The powerful activating and ortho, para-directing effect of the pyrrolyl group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, which are ortho and para to the pyrrolyl group and are not sterically hindered.
Beyond electrophilic substitution, the chlorine atom serves as a valuable handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) can be employed to displace the chloro group and introduce a wide array of functional groups, significantly increasing the molecular complexity.
Table 2: Predicted Reactivity and Regioselectivity on the Chloro-Phenyl Ring
| Reaction Type | Reagents | Expected Outcome | Primary Product Position(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution | C4 and C6 |
| Bromination | Br₂, FeBr₃ | Electrophilic Aromatic Substitution | C4 and C6 |
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | C-C bond formation, replacement of Cl | C3 |
Preparation of Bifunctional and Polyfunctional Derivatives
The presence of a reactive primary amino group and a modifiable chloro-substituent makes this compound an excellent substrate for creating bifunctional and polyfunctional derivatives.
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The primary amine functionality of this compound makes it an ideal component for renowned MCRs such as the Ugi and Passerini reactions.
Ugi Reaction: In a typical Ugi four-component reaction (U-4CR), an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form a bis-amide. Using this compound as the amine component would yield complex, peptide-like scaffolds that incorporate the core structure.
Passerini Reaction: This three-component reaction (P-3CR) involves a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy carboxamide. While it does not directly use an amine, the aniline (B41778) can be first converted to an isocyanide or used to synthesize one of the other components, indirectly incorporating the scaffold.
These MCR-derived scaffolds provide rapid access to libraries of structurally diverse molecules from a single core, which is highly valuable in medicinal chemistry and materials discovery.
The amino group serves as a convenient and specific site for the attachment of various chemical labels, tags, and linkers. This functionalization is crucial for applications in chemical biology, diagnostics, and materials science. Standard amine-reactive chemistry can be employed to conjugate a wide range of moieties.
Reporter Tags: Fluorescent dyes (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin) can be readily attached. This is typically achieved by reacting the aniline with an activated form of the tag, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate, to form a stable amide or thiourea (B124793) linkage, respectively.
Chemical Linkers: Linkers of varying lengths and compositions (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains) can be introduced. These linkers can be used to connect the this compound moiety to other molecules, surfaces, or polymers. The linker can be designed to be stable or cleavable under specific conditions (e.g., acidic pH, presence of a specific enzyme), allowing for controlled release applications.
Table 3: Examples of Functionalization via Chemical Tags and Linkers
| Functionalization | Reagent Example | Linkage Formed | Purpose |
|---|---|---|---|
| Biotinylation | Biotin-NHS ester | Amide | Affinity labeling, purification |
| Fluorescent Labeling | Fluorescein isothiocyanate (FITC) | Thiourea | Bioimaging, detection |
| PEGylation | PEG-NHS ester | Amide | Improve solubility, biocompatibility |
Design and Synthesis of Advanced Molecular Architectures Incorporating this compound Moieties
The unique combination of functional groups and the rigid aromatic core of this compound makes it an attractive building block for the synthesis of sophisticated molecular architectures, including polymers, macrocycles, and supramolecular assemblies.
Polymers and Conjugated Materials: The aniline nitrogen allows for oxidative polymerization to form polyaniline-like structures. Copolymerization of this compound with aniline or pyrrole itself could lead to new conjugated materials with tailored electronic and optical properties. Furthermore, the molecule can be designed as a difunctional monomer for step-growth polymerization. For instance, after converting the amino group to a boronic acid and the chloro group to an azide, it could be used in Suzuki coupling polymerization or click chemistry reactions to create well-defined conjugated polymers.
Macrocycles: Macrocyclization reactions can be designed by introducing a second reactive group onto the molecule. For example, a long-chain linker with a terminal amine could be attached to the pyrrolyl nitrogen. Subsequent intramolecular amide bond formation with an activated form of the aniline nitrogen (e.g., an isocyanate) would lead to the formation of a macrocycle. Such structures are of interest in host-guest chemistry and as enzyme mimics.
Supramolecular Assemblies: The specific geometry and hydrogen-bonding capabilities of the aniline group, combined with potential π-π stacking interactions of the aromatic rings, can be exploited to build ordered supramolecular structures. For instance, chlorinated anilines have been used as molecular templates to organize other molecules in co-crystals, guiding their reactivity in the solid state. The this compound moiety could be incorporated into larger molecules designed to self-assemble into well-defined nanostructures like sheets, fibers, or vesicles.
Table 4: Potential Advanced Architectures from this compound
| Architecture Type | Synthetic Strategy | Key Functional Groups Utilized | Potential Application |
|---|---|---|---|
| Linear Conjugated Polymer | Oxidative Polymerization / Suzuki Polycondensation | Aniline N-H / Chloro group | Organic electronics, sensors |
| Multi-arm Oligomers | Derivatization from a central core | Aniline N-H | Electrochromic materials |
| Macrocycle | Intramolecular coupling (e.g., amidation) | Aniline N-H and another engineered group | Host-guest chemistry |
Research on this compound in Advanced Materials and Supramolecular Chemistry Remains Undocumented
A comprehensive review of scientific literature and patent databases reveals a significant gap in the documented research concerning the chemical compound this compound. Specifically, there is no available information regarding its applications as a precursor in the fields of advanced materials and supramolecular chemistry. Despite the potential for its unique chemical structure—featuring a chlorinated aniline core appended with a pyrrole moiety—to be utilized in the synthesis of novel materials, no studies have been published that explore its role in these areas.
The exploration of this compound's utility as a monomer for conjugated polymers and copolymers, its integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), or its participation in supramolecular assemblies and host-guest chemistry has not been reported in the accessible scientific domain. Consequently, a detailed analysis of polymerization control strategies, the influence of inter-monomer linkages, its function as a building block in framework synthesis, or its structural and topological contributions within such frameworks cannot be provided. Similarly, its involvement in the intricate world of supramolecular chemistry remains an uncharted area of investigation.
The absence of research in these specific applications means that no data tables detailing research findings or a list of related compound names can be generated at this time. The scientific community has yet to publish any work that would form the basis of an article on the specified topics for this compound.
Applications of 3 Chloro 5 1 Pyrrolyl Aniline As a Precursor in Advanced Materials and Supramolecular Chemistry Research
Participation in Supramolecular Assemblies and Host-Guest Chemistry Research
Design of Non-Covalent Interactions and Self-Assembly Strategies
The structure of 3-Chloro-5-(1-pyrrolyl)aniline is intrinsically suited for engaging in a variety of non-covalent interactions, which are the cornerstone of self-assembly and the formation of supramolecular architectures. The aniline (B41778) portion of the molecule, with its amino group, can act as a hydrogen bond donor, while the nitrogen atom within the pyrrole (B145914) ring can act as a hydrogen bond acceptor. The aromatic rings of both the aniline and pyrrole moieties are capable of participating in π-π stacking interactions. Furthermore, the chlorine substituent on the aniline ring can engage in halogen bonding, a directional interaction that is increasingly being utilized in crystal engineering and the design of functional materials.
The interplay of these various non-covalent forces could be harnessed to direct the self-assembly of this compound into well-defined supramolecular structures such as films, gels, or liquid crystals. For instance, the combination of hydrogen bonding and π-π stacking could lead to the formation of one-dimensional tapes or two-dimensional sheets. The introduction of the chloro group provides an additional vector for controlling the packing of the molecules in the solid state. The ability of substituted anilines to form hydrogen bonds with polar groups at membrane/water interfaces suggests that derivatives of this compound could be designed to self-assemble at such interfaces, potentially leading to new types of sensors or delivery systems nih.gov.
The self-assembly of polymers derived from aniline and pyrrole has been shown to result in various nanostructures, including nanofibers, nanorods, and nanospheres researchgate.net. This suggests that polymers incorporating the this compound monomer could also form interesting and potentially useful morphologies.
Table 1: Potential Non-Covalent Interactions involving this compound
| Interaction Type | Donor/Acceptor Site on Molecule | Potential for Self-Assembly |
| Hydrogen Bonding | Aniline N-H (donor), Pyrrole N (acceptor) | Formation of chains, sheets, and networks |
| π-π Stacking | Aniline and Pyrrole aromatic rings | Stabilization of layered structures |
| Halogen Bonding | Chlorine atom | Directional control of crystal packing |
| van der Waals Forces | Entire molecule | Overall packing efficiency |
Investigation of Molecular Recognition Phenomena
Aryl-extended calix aip.orgpyrroles have demonstrated the ability to recognize neutral molecules like pyrazine (B50134) N,N'-dioxide through a combination of hydrogen bonding and C-H···π interactions nih.govrsc.org. This suggests that macrocycles or other host structures incorporating the this compound unit could be designed to selectively bind a variety of guest molecules. The presence of both hydrogen bond donor and acceptor sites, along with the potential for π-π stacking, could allow for the recognition of guests with complementary functionalities. For example, the molecule could potentially bind to species containing carboxylic acids or amides through a combination of hydrogen bonding and aromatic interactions. The field of molecular recognition with dipyrrinones and other pyrrole-based derivatives is well-established, highlighting the versatility of the pyrrole scaffold in designing specific receptors taylorfrancis.com.
Use as a Ligand Scaffold for Coordination Chemistry Research
The nitrogen atoms in both the aniline and pyrrole moieties of this compound can act as Lewis bases, making the molecule a promising ligand for the coordination of metal ions. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions.
Synthesis of Novel Ligands with Specific Coordination Sites
This compound can serve as a precursor for the synthesis of a wide variety of novel ligands with tailored coordination properties. For instance, Schiff base condensation of the aniline's amino group with aldehydes or ketones can lead to the formation of multidentate ligands. The synthesis of Schiff base ligands from substituted anilines is a well-established method for creating versatile coordinating agents researchgate.netresearchgate.net. These ligands can then be used to form stable complexes with a range of transition metals mdpi.commdpi.comrsc.org.
Furthermore, the pyrrole ring can be functionalized to introduce additional coordinating groups. For example, the introduction of phosphine (B1218219) or other donor groups onto the pyrrole ring could lead to the formation of pincer-type ligands, which are known to form highly stable metal complexes nih.gov. The synthesis of N-aryl pyrrolo-tetrathiafulvalene based ligands that can coordinate to metals like platinum and palladium has been reported, demonstrating the utility of the N-aryl pyrrole motif in ligand design acs.org.
Table 2: Potential Ligand Modifications of this compound
| Modification Reaction | Target Ligand Type | Potential Metal Ions |
| Schiff Base Condensation | Imines, Multidentate Ligands | Co(II), Ni(II), Cu(II), Zn(II) |
| Functionalization of Pyrrole | Pincer Ligands, Chelating Ligands | Group 4 metals, Late Transition Metals |
| Polymerization | Polymeric Ligands | Various Transition Metals |
Exploration of Metal-Ligand Bonding and Geometries
The coordination of this compound or its derivatives to metal centers would allow for the exploration of fundamental aspects of metal-ligand bonding and the resulting coordination geometries. The electronic properties of the ligand can be systematically varied by changing the substituents on the aniline ring, which would in turn influence the strength and nature of the metal-ligand bond. Studies on metal-aniline complexes have shown that the preferred binding site of the metal can be either the nitrogen atom or the phenyl ring, depending on the metal's identity and charge aip.org.
The coordination number and geometry of the resulting metal complexes would be influenced by the denticity of the ligand and the nature of the metal ion. For example, monodentate coordination of the aniline nitrogen would likely lead to tetrahedral or square planar geometries for four-coordinate complexes, and octahedral geometries for six-coordinate complexes bccampus.ca. The use of multidentate ligands derived from this compound could lead to the formation of more complex and potentially novel coordination geometries. The study of coordination complexes formed from pyrrole-derivative ligands has revealed a rich variety of structures, including planar and five-coordinate geometries acs.orgresearchgate.netacs.org.
Future Research Directions and Unexplored Avenues for 3 Chloro 5 1 Pyrrolyl Aniline
Development of Novel and Highly Efficient Synthetic Pathways
Promising areas of investigation include:
One-Pot Syntheses: The development of one-pot, three-component reactions could significantly improve efficiency. beilstein-journals.org For instance, a strategy involving the condensation of a suitable 1,3-diketone with an amine and another component could provide a direct route to the substituted aniline (B41778) core.
Catalytic C-N Bond Formation: Advances in metal-catalyzed cross-coupling reactions offer a powerful tool for constructing the C-N bond between the aniline and pyrrole (B145914) rings. Exploring novel catalyst systems, potentially based on palladium or copper, could lead to milder reaction conditions and higher yields.
Green Chemistry Approaches: Future synthetic strategies should align with the principles of green chemistry, focusing on the use of environmentally benign solvents, reducing waste, and employing catalytic methods to minimize the environmental impact. nih.gov The development of scalable processes is also a critical consideration for the potential industrial application of 3-Chloro-5-(1-pyrrolyl)aniline and its derivatives. researchgate.net
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Multi-step Classical Synthesis | Well-established reactions | Lower overall yield, more waste |
| One-Pot Multi-component Reactions | Increased efficiency, reduced steps | Optimization of reaction conditions |
| Metal-Catalyzed Cross-Coupling | High selectivity, mild conditions | Catalyst cost and removal |
| Green Synthetic Routes | Reduced environmental impact | Catalyst stability and reusability |
Advanced Mechanistic Studies of Underpinning Reactivity
A thorough understanding of the reactivity of this compound is crucial for its effective utilization in the synthesis of more complex molecules. The interplay between the electron-withdrawing chloro group and the electron-rich pyrrole ring, as well as the nucleophilic amino group, dictates its chemical behavior.
Future mechanistic studies should focus on:
Kinetics of Derivatization Reactions: Detailed kinetic studies of reactions involving the amino group, such as diazotization and acylation, can provide valuable insights into the electronic effects of the substituents. researchgate.net Comparing the reactivity of this compound with simpler anilines will help to quantify the influence of the pyrrole and chloro substituents. rsc.org
Photocatalytic Degradation Pathways: Investigating the photocatalytic degradation of this compound can reveal its environmental fate and potential for remediation. Understanding the mechanism of degradation, including the identification of intermediate products, is essential. mdpi.com
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the electronic structure and predict the reactivity of the molecule. beilstein-journals.org Such studies can elucidate reaction mechanisms and guide the design of new reactions.
Exploration of Unconventional Derivatization Strategies
The unique structure of this compound offers multiple sites for chemical modification, opening up avenues for the creation of a diverse library of derivatives with tailored properties.
Unconventional derivatization strategies to be explored include:
Polymer-Assisted Synthesis: The immobilization of this compound on a solid support would facilitate the synthesis of derivatives through high-throughput combinatorial chemistry, accelerating the discovery of new compounds with desired activities.
Electrochemical Synthesis: Electrochemical methods can provide a green and efficient alternative for the synthesis of derivatives, potentially leading to novel reaction pathways that are not accessible through traditional chemical methods.
Biocatalysis: The use of enzymes as catalysts for the derivatization of this compound could offer high selectivity and stereospecificity, leading to the synthesis of chiral derivatives.
Computational Predictions Guiding Experimental Design
Computational chemistry is an increasingly powerful tool in modern chemical research. In the context of this compound, computational modeling can be instrumental in predicting its properties and guiding experimental efforts.
Key areas for computational investigation include:
Structure-Property Relationships: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of derivatives of this compound.
Spectroscopic Predictions: Computational methods can be used to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of the molecule and its derivatives, aiding in their characterization.
Reaction Mechanism Elucidation: As mentioned earlier, computational studies can provide detailed insights into reaction mechanisms, helping to optimize reaction conditions and predict the formation of byproducts. beilstein-journals.org
The following table outlines the potential applications of computational predictions:
| Computational Method | Application | Expected Outcome |
| QSAR/QSPR | Prediction of biological activity and properties | Identification of promising derivative candidates |
| DFT Calculations | Prediction of spectroscopic data | Aid in structural elucidation |
| Molecular Dynamics | Simulation of interactions with biological targets | Understanding of binding modes |
Potential for Integration into Emerging Research Fields
The unique electronic and structural features of this compound make it an attractive candidate for integration into several emerging research fields.
Photo-Responsive Systems: The pyrrole and aniline moieties can be functionalized with photochromic groups, such as azobenzene, to create materials that respond to light. wiley.comscite.ai These materials could find applications in areas such as optical data storage, molecular switches, and light-controlled drug delivery.
Sensor Components Research: The nitrogen atoms in the pyrrole and aniline rings can act as binding sites for metal ions and other analytes. By incorporating this molecule into larger systems, it may be possible to develop novel chemosensors for the detection of specific ions or molecules. mdpi.comsemanticscholar.org Derivatives of similar compounds, such as perylenes, have shown promise as fluorescent probes for amines. researchgate.net
Challenges and Opportunities in Scaling Up Academic Synthesis
The transition of a synthetic route from a laboratory scale to an industrial scale presents a unique set of challenges and opportunities. For this compound, the development of a scalable and cost-effective synthesis is paramount for its potential commercial applications.
Key considerations for scaling up include:
Process Safety and Hazard Analysis: A thorough evaluation of the safety hazards associated with the synthesis, including the handling of reagents and the management of reaction exotherms, is essential.
Purification and Quality Control: The development of robust purification methods to ensure high purity and the implementation of stringent quality control measures are necessary to meet regulatory requirements.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-5-(1-pyrrolyl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves coupling pyrrole to a chlorinated aniline backbone using transition metal catalysts (e.g., CuI) under inert atmospheres. For example, palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (NAS) can introduce the pyrrolyl group at the 5-position of the aniline ring. Reaction conditions such as solvent polarity (e.g., dioxane), temperature (room temperature vs. reflux), and stoichiometry of reagents (e.g., 2 equiv. of polyfluorocarboxylic anhydride) significantly impact yield and purity . Purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., NH₂, C-Cl). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). Discrepancies in NMR shifts due to tautomerism (e.g., pyrrole ring dynamics) may require variable-temperature NMR studies .
Q. How does the electronic nature of substituents on the aniline ring affect reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The chlorine substituent at the 3-position is electron-withdrawing, activating the aniline ring for NAS at the 5-position. Computational studies (e.g., DFT calculations) can predict regioselectivity. Experimental validation involves comparing reaction rates with analogs lacking electron-withdrawing groups (e.g., methyl or methoxy substituents) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing novel derivatives of this compound?
- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotamers) or impurities. Use multi-dimensional NMR (e.g., COSY, NOESY) to resolve overlapping signals. X-ray crystallography provides definitive structural confirmation. For ambiguous cases, computational NMR prediction tools (e.g., ACD/Labs or Gaussian) correlate experimental data with theoretical models .
Q. What strategies mitigate low yields in palladium-catalyzed coupling reactions involving this compound?
- Methodological Answer : Low yields (e.g., 13% in CuI-mediated reactions) may result from steric hindrance or competing side reactions. Optimize ligand selection (e.g., bulky phosphines for Suzuki couplings), solvent systems (e.g., DMF for polar intermediates), and catalyst loading. Pre-activation of the aryl chloride with microwave irradiation or photoredox catalysis can enhance reactivity .
Q. How can in silico modeling predict the biological activity of this compound derivatives, and what are the limitations?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites in biological targets (e.g., enzymes or receptors). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent properties (e.g., logP, Hammett constants) with experimental bioactivity data. Limitations include oversimplification of solvation effects and inability to predict metabolic stability .
Q. How do solvent polarity and reaction temperature influence the regioselectivity of electrophilic attacks on this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, favoring electrophilic substitution at the para position to the amino group. Elevated temperatures may shift selectivity toward thermodynamically controlled products. Kinetic vs. thermodynamic control is validated by time-resolved reaction monitoring .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Variability in bioassay protocols (e.g., cell line specificity, concentration ranges) often explains contradictions. Meta-analyses of published data should normalize for experimental conditions. Independent validation using standardized assays (e.g., MIC for antimicrobial activity) is critical .
Safety and Handling
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at room temperature to prevent oxidation. Avoid exposure to moisture, which may hydrolyze the pyrrole ring. Safety Data Sheets (SDS) recommend using personal protective equipment (PPE) due to potential skin/eye irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
